molecular formula C5H8N4O B3072759 (Z)-N'-hydroxy-2-(1H-imidazol-1-yl)ethanimidamide CAS No. 1016878-81-1

(Z)-N'-hydroxy-2-(1H-imidazol-1-yl)ethanimidamide

Cat. No.: B3072759
CAS No.: 1016878-81-1
M. Wt: 140.14 g/mol
InChI Key: YONIEQVGHSDLRO-UHFFFAOYSA-N
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Description

(Z)-N’-hydroxy-2-(1H-imidazol-1-yl)ethanimidamide is a compound that features an imidazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. Imidazole derivatives are known for their broad range of chemical and biological properties, making them significant in various fields such as pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

Common synthetic methods for imidazole derivatives include the Debus-Radziszewski synthesis, Wallach synthesis, and the dehydrogenation of imidazolines . These methods often require specific reaction conditions such as the use of catalysts, controlled temperatures, and specific solvents to achieve the desired product.

Industrial Production Methods

Industrial production of imidazole derivatives, including (Z)-N’-hydroxy-2-(1H-imidazol-1-yl)ethanimidamide, often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, high-pressure reactors, and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

(Z)-N’-hydroxy-2-(1H-imidazol-1-yl)ethanimidamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of (Z)-N’-hydroxy-2-(1H-imidazol-1-yl)ethanimidamide can yield imidazole N-oxides, while reduction can produce imidazolines .

Comparison with Similar Compounds

Similar Compounds

    1-Hydroxyimidazole: Similar in structure but lacks the ethanimidamide group.

    Imidazole N-oxides: Oxidized derivatives of imidazole.

    Imidazolines: Reduced forms of imidazole.

Uniqueness

(Z)-N’-hydroxy-2-(1H-imidazol-1-yl)ethanimidamide is unique due to the presence of both the hydroxy and ethanimidamide groups, which confer specific chemical and biological properties. This makes it distinct from other imidazole derivatives and valuable for various applications .

Properties

IUPAC Name

N'-hydroxy-2-imidazol-1-ylethanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N4O/c6-5(8-10)3-9-2-1-7-4-9/h1-2,4,10H,3H2,(H2,6,8)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YONIEQVGHSDLRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=N1)CC(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN(C=N1)C/C(=N/O)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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